molecular formula C15H16ClFN2O3 B5196109 N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide

Cat. No. B5196109
M. Wt: 326.75 g/mol
InChI Key: MPRZEGUEZNPMTF-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound is a small molecule inhibitor of several protein kinases, including RAF kinase and receptor tyrosine kinases. In

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves the inhibition of several protein kinases, including RAF kinase and receptor tyrosine kinases. RAF kinase is a key component of the MAPK/ERK signaling pathway, which is involved in the regulation of cell growth and proliferation. Receptor tyrosine kinases are involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. By inhibiting these protein kinases, N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide can disrupt the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects
N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to growing tumors. In addition, N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been shown to have immunomodulatory effects, which may enhance the immune system's ability to recognize and destroy cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide is its specificity for several protein kinases that are involved in cancer cell growth and proliferation. This specificity makes it a promising candidate for cancer treatment, as it may have fewer side effects than other chemotherapeutic agents that target a wider range of proteins. However, one of the limitations of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide is its potential to induce drug resistance in cancer cells. This resistance may develop through mutations in the targeted proteins or through the activation of alternative signaling pathways.

Future Directions

There are several future directions for the study of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One direction is the development of combination therapies that target multiple signaling pathways in cancer cells. This approach may reduce the likelihood of drug resistance and improve the efficacy of cancer treatment. Another direction is the development of biomarkers that can predict the response of cancer cells to N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. This may enable personalized treatment strategies that are tailored to the individual patient's tumor characteristics. Finally, the study of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in combination with immunotherapeutic agents may enhance the immune system's ability to recognize and destroy cancer cells, leading to improved treatment outcomes.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide involves several steps, including the condensation of 2-chloro-4-fluorobenzaldehyde with tert-butylamine to form the corresponding imine. This imine is then reacted with 4-bromo-2-hydroxyacetophenone to form the oxazole ring. The resulting compound is then treated with chloroacetyl chloride to form the carboxamide group. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(tert-butyl)-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several protein kinases, including RAF kinase and receptor tyrosine kinases, which are involved in the regulation of cell growth and proliferation. This compound has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy in the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

N-tert-butyl-2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClFN2O3/c1-15(2,3)19-14(20)11-7-22-13(18-11)8-21-12-5-4-9(17)6-10(12)16/h4-7H,8H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRZEGUEZNPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=COC(=N1)COC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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